![molecular formula C20H19BrClN3O B4162201 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide
Overview
Description
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It has been studied for its potential use in various scientific research applications due to its unique properties. In
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide in lab experiments is its potential as a chemotherapeutic agent and treatment for neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide. One direction is to further study its mechanism of action and optimize its use as a chemotherapeutic agent and treatment for neurodegenerative disorders. Another direction is to explore its potential use in other scientific research applications, such as in the treatment of infectious diseases or as a tool for studying cellular processes.
Scientific Research Applications
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O/c1-25(2)9-8-23-20(26)17-12-19(13-4-3-5-14(21)10-13)24-18-7-6-15(22)11-16(17)18/h3-7,10-12H,8-9H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTZYSHKLFHMIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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